smp protein - 126548-09-2

smp protein

Catalog Number: EVT-1522770
CAS Number: 126548-09-2
Molecular Formula: C8H8N2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

SMP proteins can be classified based on their solubility and biological functions. They are categorized into various fractions, including rapidly degradable proteins and those that are more resistant to degradation. This classification helps in understanding their nutritional value and their role in different metabolic processes within the host .

Synthesis Analysis

Methods

The synthesis of SMP proteins involves several biochemical pathways facilitated by rumen microorganisms. Key methods for estimating microbial protein synthesis include:

  • Urinary Purine Derivative Method: This technique estimates microbial protein based on the excretion of purine derivatives in urine, providing insights into the microbial activity in the rumen.
  • Omics Techniques: Recent advancements in genomics and metabolomics have enabled researchers to analyze microbial communities and their metabolic outputs, improving the accuracy of microbial protein estimates .

Technical Details

The synthesis process is influenced by various factors such as diet composition, fermentation conditions, and the specific microbial populations present in the rumen. The efficiency of microbial protein synthesis can be enhanced by optimizing these factors, which is critical for maximizing nitrogen use efficiency in livestock production .

Molecular Structure Analysis

Structure

SMP proteins are complex molecules composed of various amino acids arranged in specific sequences that determine their functional properties. The structure can vary significantly among different microbial species, affecting their nutritional value and digestibility.

Data

Molecular analyses often reveal that SMP proteins exhibit a diverse range of structural configurations, which can influence their solubility and interaction with other nutrients. Advanced techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are commonly employed to elucidate these structures .

Chemical Reactions Analysis

Reactions

The synthesis of SMP proteins involves numerous biochemical reactions, primarily:

  • Amino Acid Incorporation: Microorganisms utilize available amino acids from dietary sources to synthesize proteins through ribosomal translation mechanisms.
  • Degradation Pathways: Microbial proteins can also undergo degradation into peptides and free amino acids, which can be reused or absorbed by the host.

Technical Details

Mechanism of Action

Process

SMP proteins exert their effects through several mechanisms:

Data

Research indicates that optimizing dietary inputs can significantly enhance SMP production, leading to improved growth rates and feed efficiency in livestock .

Physical and Chemical Properties Analysis

Physical Properties

SMP proteins are generally water-soluble, allowing them to be easily absorbed in the gastrointestinal tract. Their solubility can vary based on their molecular structure and the presence of other dietary components.

Chemical Properties

Chemically, SMP proteins are composed primarily of amino acids linked by peptide bonds. The specific composition can influence their digestibility and nutritional value. Studies have shown variations in amino acid profiles among different microbial species, affecting their utility as feed supplements .

Applications

Scientific Uses

SMP proteins have several applications in scientific research and agriculture:

  • Animal Nutrition: They are used to formulate diets that enhance growth performance and milk production in ruminants.
  • Research on Protein Metabolism: SMP serves as a model for studying protein synthesis mechanisms and metabolic pathways within ruminants.
  • Environmental Impact Studies: Understanding microbial protein synthesis can help improve nitrogen utilization efficiency, thereby reducing environmental nitrogen losses associated with livestock production .
Introduction to SMP Proteins and Membrane Contact Sites (MCS)

Definition and Evolutionary Conservation of SMP Domains

The Synaptotagmin-like Mitochondrial-lipid-binding Protein (SMP) domain constitutes a structurally conserved module critical for lipid transfer across diverse eukaryotic species. Belonging to the TUbular LIPid-binding (TULIP) superfamily, SMP domains adopt a cylindrical β-barrel structure with a central hydrophobic cavity that accommodates lipid acyl chains [1] [5] [6]. This architecture enables the domain to solubilize and transport glycerophospholipids between membranes without direct vesicular involvement. Structural analyses reveal that SMP dimers form elongated tubes (~9 nm long) capable of binding multiple phospholipid molecules simultaneously, facilitating bulk lipid exchange [6].

Evolutionarily, SMP domains appear in proteins across eukaryotes:

  • Yeast: ERMES complex (Mmm1/Mdm12/Mdm34), tricalbins (Tcb1/2/3), and Nvj2
  • Mammals: Extended synaptotagmins (E-Syts 1-3) and TEX2/HT008
  • Plants: SYT1/3/5 localized at ER-plasma membrane and ER-chloroplast contacts [2] [5]

This conservation underscores the domain’s fundamental role in cellular lipid management. The SMP domain’s structural rigidity contrasts with the flexible lid mechanisms of other lipid transfer proteins (LTPs), suggesting specialized adaptation for transferring lipids across membrane gaps at contact sites [5] [6].

Table 1: Evolutionary Distribution of Key SMP Domain-Containing Proteins

OrganismSMP ProteinLocalizationLipid Specificity
S. cerevisiaeMmm1ER-mitochondria MCSPhospholipids
S. cerevisiaeTcb3ER-PM MCSPhosphatidylserine, PI4P
A. thalianaSYT1ER-PM MCSPhospholipids
H. sapiensE-Syt2ER-PM MCSBroad phospholipids
L. donovaniLTP homologsUndetermined MCSPutative phospholipids [1] [2] [5]

Role of MCS in Cellular Lipid Homeostasis and Organelle Communication

Membrane contact sites (MCS) are nanometer-scale junctions (typically 10-30 nm) where organelles establish direct membrane apposition without fusion. These sites function as:

  • Lipid distribution hubs: The endoplasmic reticulum (ER), as the primary site of phospholipid biosynthesis, forms MCS with nearly all organelles to distribute lipids non-vesicularly [1] [3]. Mitochondria, Golgi, peroxisomes, and lipid droplets all receive ER-derived lipids via MCS.
  • Metabolic integration platforms: MCS enable coupled biochemical reactions between organelles. For example, phosphatidylserine (PS) synthesized in the ER is transferred to mitochondria at ER-mitochondria MCS for decarboxylation to phosphatidylethanolamine (PE) [1] [3].
  • Compositional regulators: MCS maintain organelle-specific lipid signatures through "lipid trapping" mechanisms. Metabolic trapping occurs when transferred lipids are enzymatically modified (e.g., ceramide → sphingomyelin in Golgi), while thermodynamic trapping involves stable integration into lipid-protein complexes (e.g., phosphatidylserine sequestration in the plasma membrane inner leaflet) [3].

Disruption of MCS compromises cellular lipid homeostasis. For instance, impaired ER-mitochondria contacts in hepatocytes cause defective phosphatidylserine transfer, leading to mitochondrial fragmentation and liver dysfunction [1] [4]. Similarly, plant SYT1 mutants exhibit hypersensitivity to abiotic stress due to disrupted lipid signaling at ER-PM contacts [2].

SMP Proteins as Key Mediators of Non-Vesicular Lipid Transport

SMP domain proteins operate through specialized mechanisms to shuttle lipids across MCS:

Structural Mechanisms of Lipid Transfer

  • Shuttle-and-swivel model: The SMP domain dimer attaches perpendicularly to both membranes via its tip regions, extracting lipids from the donor membrane and releasing them into the acceptor membrane through conformational changes. Molecular dynamics simulations show E-Syt SMP tips embedding into membranes via hydrophobic residues [6].
  • Membrane curvature sensing: SMP domains preferentially associate with highly curved membrane subdomains. DNA brick-assisted assays demonstrate E-Syt1’s SMP domain selectively targets tubular ER membranes with diameters <60 nm, facilitating efficient lipid extraction [6].
  • Bidirectional exchange: Unlike unidirectional transporters like OSBP, SMP domains can transfer lipids bidirectionally. The ERMES complex exchanges phospholipids between ER and mitochondria based on concentration gradients [1] [5].

Regulation and Functional Specialization

  • Calcium-dependent recruitment: Elevated cytosolic Ca²⁺ induces E-Syt1 oligomerization, tightening ER-PM contacts from ~20 nm to ~10 nm and accelerating lipid transfer [5] [6].
  • Counter-transport coordination: Some SMP proteins engage in lipid exchange analogous to OSBP. While not directly transferring PI4P, E-Syts facilitate PS transfer to the PM while PM PI4P is hydrolyzed by ER-localized Sac1 phosphatase, maintaining directionality [3] [8].
  • Organelle biogenesis roles: During autophagy, E-Syts supply lipids to expanding phagophores. Yeast ERMES mutants display defective mitophagy due to impaired phospholipid transfer to isolation membranes [1] [5].

Table 2: Functional Roles of Major SMP-Containing Complexes

SMP ComplexMCS LocationKey Lipids TransportedCellular Function
ERMES (yeast)ER-mitochondriaPS, PE, PCMitochondrial biogenesis, mitophagy
E-Syt (mammals)ER-PMPS, PI4P, DAGPM repair, Ca²⁺ signaling, autophagy
SYT1 (plants)ER-PM/chloroplastPhospholipidsAbiotic stress response
VPS13 (conserved)ER-organellePhospholipidsOrganelle inheritance, peroxisome biogenesis [1] [2] [3]

Pathophysiological ImplicationsSMP dysfunction underlies diverse pathologies:

  • Neurodegeneration: VPS13 mutations disrupt ER-mitochondria contacts, impairing phospholipid transfer and contributing to Parkinson’s (VPS13C) and Huntington’s-like syndromes (VPS13A) [4].
  • Metabolic disease: E-Syt3 knockout mice resist diet-induced obesity through altered lipid trafficking, highlighting SMP domains as metabolic regulators [6].
  • Parasitic adaptation: Leishmania SMP homologs may enable host lipid scavenging, suggesting targeting SMP-mediated transport could combat visceral leishmaniasis [7].

Properties

CAS Number

126548-09-2

Product Name

smp protein

Molecular Formula

C8H8N2

Synonyms

smp protein

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